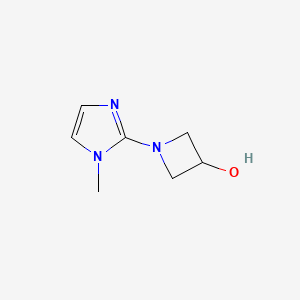

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol

Description

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol (CAS: 1489819-00-2) is a heterocyclic compound featuring a 3-hydroxyazetidine ring linked to a 1-methylimidazole moiety. This compound is structurally distinct due to the combination of a strained azetidine ring and the electron-rich imidazole system, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(1-methylimidazol-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C7H11N3O/c1-9-3-2-8-7(9)10-4-6(11)5-10/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

AHLLVOIGGRPHJD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1N2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with azetidine-3-ol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidines or imidazoles.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The azetidine ring can interact with biological macromolecules, potentially disrupting their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol with structurally related azetidine-imidazole derivatives:

Crystallographic and Stability Data

- Crystal Packing : The triazole-imidazole derivative in forms hydrogen-bonded chains via water molecules, stabilizing the crystal lattice. The interplanar angle between imidazole and triazole rings is 12.3°, indicating moderate conjugation .

- Salt Forms : Hydrochloride salts (e.g., ) improve stability and crystallinity, critical for pharmaceutical formulation .

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol is a compound featuring both imidazole and azetidine rings, which endows it with unique chemical properties and biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C7H11N3O, with a molecular weight of 153.18 g/mol. The compound's structure includes an imidazole ring that can interact with various biological targets through coordination with metal ions and hydrogen bonding.

| Property | Value |

|---|---|

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | HDQNHOSNUPFDAN-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In several studies, it demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Klebsiella pneumoniae | 75 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The imidazole moiety plays a crucial role in these interactions:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.

- Receptor Modulation : It can also modulate receptor activity, influencing various signaling pathways that are critical for microbial survival.

Case Studies

A systematic study was conducted to evaluate the efficacy of this compound in vivo using murine models infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load when administered at doses of 20 mg/kg daily for five days:

"Treatment with this compound resulted in a 70% decrease in bacterial counts compared to control groups" .

Therapeutic Potential

Given its antimicrobial properties, this compound shows promise as a therapeutic agent. Ongoing research is focused on:

Potential Applications :

- Development of new antibiotics.

- Treatment of fungal infections.

Future Directions :

Further studies are needed to elucidate the full range of biological activities and mechanisms of action, as well as to assess safety profiles in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.